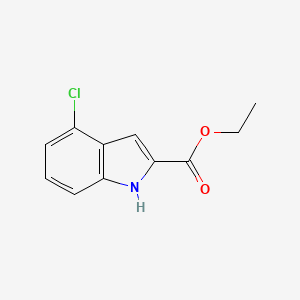
Ethyl 4-chloro-1H-indole-2-carboxylate
Cat. No. B1588991
Key on ui cas rn:
53590-46-8
M. Wt: 223.65 g/mol
InChI Key: XWNVSPGTJSGNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06169107A
Procedure details


The title compound was prepared in a manner similar to Reference Example 5 (23) except that 2-(4-iodobutoxy)tetrahydropyran and ethyl 4-chloro-2-indolecarboxylate was used in place of 2-(2-iodoethoxy)tetrahydropyran and methyl 2-indolecarboxylate.
[Compound]
Name
Example 5 ( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
ICCC[CH2:5][O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1.ClC1C=CC=[C:19]2C=1[CH:16]=[C:17](C(OCC)=O)[NH:18]2.N1C2C(=CC=CC=2)[CH:30]=[C:29]1C(OC)=O>>[CH3:19][N:18]1[C:10]2[C:9](=[CH:29][CH:30]=[C:12]([C:7]([O:6][CH3:5])=[O:8])[CH:11]=2)[CH:16]=[CH:17]1
|
Inputs


Step One
[Compound]
|
Name
|
Example 5 ( 23 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ICCCCOC1OCCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2C=C(NC2=CC=C1)C(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C=CC2=CC=C(C=C12)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
